molecular formula C17H17NO5S2 B280937 Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No. B280937
M. Wt: 379.5 g/mol
InChI Key: PQYCGATYVFFNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in many cellular processes.

Mechanism of Action

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a competitive inhibitor of PC-PLC, which means it binds to the active site of the enzyme and prevents it from hydrolyzing phosphatidylcholine. This leads to a decrease in the production of diacylglycerol (DAG) and inositol triphosphate (IP3), two important second messengers that are generated by PC-PLC. The decrease in DAG and IP3 levels leads to a decrease in the activity of downstream signaling pathways that are activated by these second messengers.
Biochemical and Physiological Effects:
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cell types, including cancer cells. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to induce cell differentiation in some cell types. In addition, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to inhibit the production of inflammatory cytokines and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potency and specificity. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a potent and specific inhibitor of PC-PLC, which means it can be used to study the role of this enzyme in various cellular processes. However, one of the limitations of using Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. One direction is to investigate the role of PC-PLC in cancer progression and to explore the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a therapeutic agent for cancer. Another direction is to study the role of PC-PLC in neurodegenerative diseases, such as Alzheimer's disease, and to investigate the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a neuroprotective agent. Finally, further research is needed to explore the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a tool for studying the role of PC-PLC in various cellular processes and signaling pathways.

Synthesis Methods

The synthesis of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-5-nitrobenzofuran with isopropyl chloroformate to form the intermediate isopropyl 2-methyl-5-nitrobenzofuran-3-carboxylate. The intermediate is then reacted with thionyl chloride and 2-thiophenesulfonamide to produce Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. The overall yield of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is around 20-25%.

Scientific Research Applications

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been widely used in scientific research as a tool to study the role of PC-PLC in various cellular processes. It has been shown to inhibit PC-PLC activity in a dose-dependent manner and to have a broad range of biological effects. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been used to study the role of PC-PLC in cell proliferation, apoptosis, and differentiation. It has also been used to investigate the involvement of PC-PLC in signal transduction pathways, such as the MAPK and PI3K/Akt pathways.

properties

Molecular Formula

C17H17NO5S2

Molecular Weight

379.5 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H17NO5S2/c1-10(2)22-17(19)16-11(3)23-14-7-6-12(9-13(14)16)18-25(20,21)15-5-4-8-24-15/h4-10,18H,1-3H3

InChI Key

PQYCGATYVFFNJO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OC(C)C

Origin of Product

United States

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